Benzofuran, 5-chloro-2,3-dimethyl-
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Overview
Description
Benzofuran, 5-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the fields of medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions, are also employed in the synthesis of complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often utilize scalable synthetic routes that ensure high yields and purity. The intramolecular Friedel–Crafts reaction is a highly effective method for constructing benzofuran skeletons, exhibiting good functional group tolerance for both electron-withdrawing and electron-donating groups .
Chemical Reactions Analysis
Types of Reactions: Benzofuran, 5-chloro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the benzofuran ring, introducing functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated benzofuran derivatives, while substitution reactions can introduce halogens or nitro groups .
Scientific Research Applications
Benzofuran, 5-chloro-2,3-dimethyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzofuran, 5-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. Benzofuran derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some benzofuran compounds exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific structure and substituents of the benzofuran derivative .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.
Angelicin: A benzofuran compound with anticancer and antimicrobial properties.
Uniqueness: Benzofuran, 5-chloro-2,3-dimethyl- is unique due to its specific substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the chloro and dimethyl groups can enhance its antimicrobial and anticancer activities compared to other benzofuran derivatives .
Properties
CAS No. |
3782-17-0 |
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Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
InChI Key |
GVTZFGHHKYTRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
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